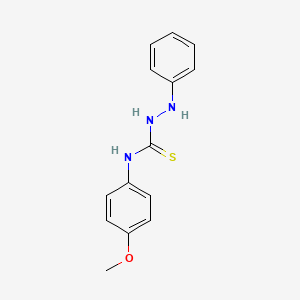![molecular formula C11H18N2O B14337671 N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine CAS No. 105522-32-5](/img/structure/B14337671.png)
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound features a phenoxyethyl group attached to an ethane-1,2-diamine backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine typically involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of N1-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates and their subsequent reaction under optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pressure are essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The phenoxyethyl group can interact with various enzymes and receptors, modulating their activity. The ethane-1,2-diamine backbone allows the compound to form stable complexes with metal ions, which can influence biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler analog with two amine groups attached to an ethane backbone.
N,N’-bis(2-aminoethyl)ethane-1,2-diamine: A related compound with additional aminoethyl groups.
Uniqueness
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other ethylenediamine derivatives and contributes to its specific applications in research and industry.
Propiedades
Número CAS |
105522-32-5 |
|---|---|
Fórmula molecular |
C11H18N2O |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
N'-[2-(3-methylphenoxy)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-10-3-2-4-11(9-10)14-8-7-13-6-5-12/h2-4,9,13H,5-8,12H2,1H3 |
Clave InChI |
IMGDSZRNQAMYFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



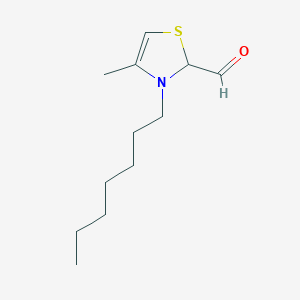
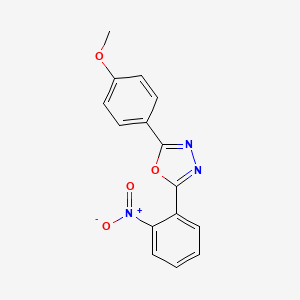


![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)
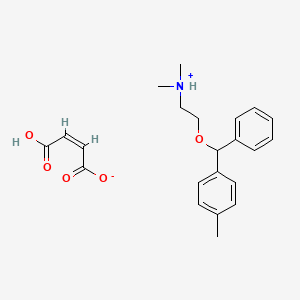
![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)


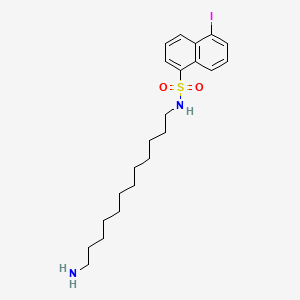
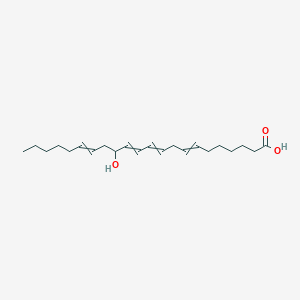
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
